Lysergic Acid Hydrazide

Übersicht

Beschreibung

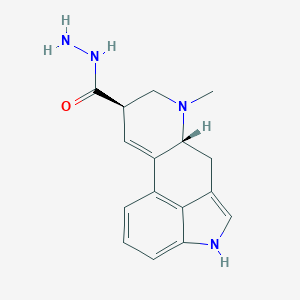

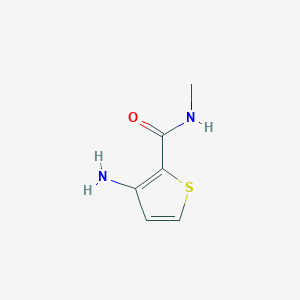

Lysergic Acid Hydrazide is a derivative of Lysergic Acid, which is a precursor for a wide range of ergoline alkaloids produced by the ergot fungus and found in the seeds of various plants . It’s important to note that Lysergic Acid is a key component of LSD (Lysergic Acid Diethylamide), a potent psychedelic drug .

Synthesis Analysis

This compound can be synthesized from ergot alkaloids via a process known as hydrazinolysis . This process involves the reaction of ergotamine tartrate with hydrazine hydrate . Other methods of total lysergic acid synthesis have been presented, including those through Woodward, Hendrickson, and Szantay intermediates and Heck coupling methods .Molecular Structure Analysis

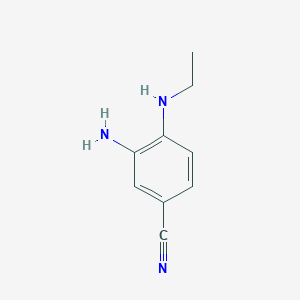

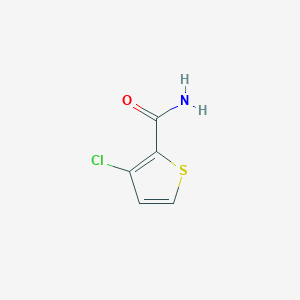

The molecular structure of this compound is derived from the ergoline backbone common to all ergot alkaloids . The iso-lysergic acid hydrazide isomer is created by inverting the configuration at carbon atom 8 close to the carboxyl group .Chemical Reactions Analysis

The chemical reactions involving this compound primarily involve its conversion from ergot alkaloids via hydrazinolysis . This process is optimized to allow quantitative conversion after 20 minutes at 100°C .Wissenschaftliche Forschungsanwendungen

1. Pharmacology and Psychopharmacology

Lysergic Acid Diethylamide (LSD), a derivative of lysergic acid, has a complex pharmacology, and its mechanisms are not entirely understood. LSD's physiological tolerance is high, and its psychological effects can be controlled in a medically supervised setting. This substance has sparked new interest as a tool for understanding neural mechanisms of consciousness states and has potential treatment options for conditions like cluster headaches and terminal illnesses (Passie et al., 2008).

2. Emotional and Social Effects

LSD has been observed to impair fear recognition and enhance emotional empathy and sociality. In studies, LSD produced feelings of happiness, trust, closeness to others, and an increased desire to be with people, indicating its potential use in psychotherapy (Dolder et al., 2016).

3. Brain Connectivity and Ego Dissolution

Research has shown that LSD can increase global functional connectivity within the brain, affecting high-level association cortices and the thalamus. This increased connectivity correlates with subjective reports of "ego dissolution," making LSD a valuable substance for studying altered states of consciousness (Tagliazucchi et al., 2016).

4. Analytical and Behavioural Characterization

Studies on LSD analogs, such as AL-LAD and LSZ, provide insights into their analytical characterization and behavioural responses, contributing to understanding psychoactive substances and aiding substance use and forensic identification research (Brandt et al., 2017).

5. LC-MS/MS Quantification Method

Development and validation of a liquid chromatography tandem mass spectrometry (LC-MS/MS) method for quantifying LSD and its metabolites in plasma samples have been critical in clinical trials, improving the understanding of LSD's pharmacokinetics (Dolder et al., 2018).

6. Psychosis-like Symptoms and Mechanism of Action

LSD is used as a model for psychosis in preclinical research, helping to understand the mechanism of action of psychotic-like effects. This research is significant for testing potential novel antipsychotic drugs (De Gregorio et al., 2016).

Zukünftige Richtungen

The future directions of research into Lysergic Acid Hydrazide could involve its use in the quantification of ergot alkaloids. A novel sum parameter method (SPM) targeting all ergot alkaloids simultaneously via this compound has been developed . This method could be a promising alternative to classical approaches for ergot alkaloid screening in food .

Eigenschaften

IUPAC Name |

(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c1-20-8-10(16(21)19-17)5-12-11-3-2-4-13-15(11)9(7-18-13)6-14(12)20/h2-5,7,10,14,18H,6,8,17H2,1H3,(H,19,21)/t10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYMPWWTAQZUQB-QMTHXVAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00537381 | |

| Record name | (8beta)-6-Methyl-9,10-didehydroergoline-8-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5256-61-1 | |

| Record name | (8beta)-6-Methyl-9,10-didehydroergoline-8-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(cyclopentylmethyl)-1H-benzo[d]imidazole](/img/structure/B136299.png)